molecular formula C6H12N2O B13447076 9-Oxa-3,7-diazabicyclo[3.3.1]nonane CAS No. 329-96-4

9-Oxa-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B13447076
CAS No.: 329-96-4
M. Wt: 128.17 g/mol
InChI Key: QPZGDXHVVSBMCO-UHFFFAOYSA-N
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Description

9-Oxa-3,7-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with an oxygen atom and two nitrogen atoms incorporated into its bicyclo[331]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component condensation reaction involving an aldehyde, an amine, and a compound containing an active hydrogen atom . This reaction is particularly useful for constructing the 3,7-diazabicyclo[3.3.1]nonane core.

Another method involves the dimerization of 3-oxo-2-arylhydrazonopropanals with ammonium acetate via a double Mannich-type reaction under different heating platforms, such as conventional, ultrasound, and microwave irradiation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the Mannich reaction and related synthetic routes suggests that these methods could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

9-Oxa-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of nitrogen and oxygen atoms in the structure allows for substitution reactions, where specific atoms or groups can be replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo-derivatives, while reduction reactions could produce reduced forms of the compound. Substitution reactions can lead to a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as positive allosteric modulators of AMPA receptors, binding to a unique site on the receptor and enhancing its activity . This interaction can lead to various physiological effects, including improved cognitive function and potential therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both oxygen and nitrogen atoms in 9-Oxa-3,7-diazabicyclo[3.3.1]nonane imparts unique chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

329-96-4

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

9-oxa-3,7-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C6H12N2O/c1-5-2-8-4-6(9-5)3-7-1/h5-8H,1-4H2

InChI Key

QPZGDXHVVSBMCO-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC(O2)CN1

Origin of Product

United States

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